molecular formula C6H9NO4 B8245926 methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B8245926
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IMJSIDKUSA-N
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Description

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of proline, an amino acid, and features a pyrrolidine ring with specific stereochemistry. Its unique structure and properties make it a valuable subject of study in synthetic chemistry, medicinal chemistry, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry. For example, the use of Evans asymmetric alkylation can establish the challenging stereochemistry of the 4-methyl group, providing valuable insights for the diastereoselective preparation of 4-substituted prolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods for chiral separation are often employed to obtain enantiopure compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications .

Scientific Research Applications

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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